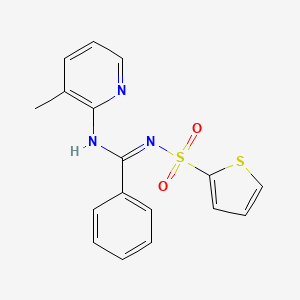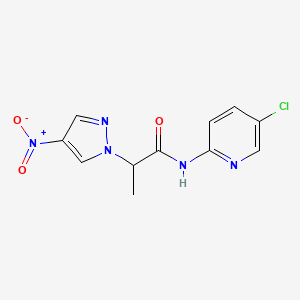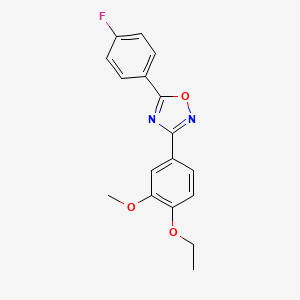![molecular formula C17H28BrNO3 B4233941 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol](/img/structure/B4233941.png)
2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol
Descripción general
Descripción
2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the angiotensin II type 1 receptor (AT1R), which is involved in regulating blood pressure and cardiovascular function.
Mecanismo De Acción
The mechanism of action of 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol involves selective antagonism of the 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol. This receptor is a G protein-coupled receptor that is activated by angiotensin II, a peptide hormone that regulates blood pressure and cardiovascular function. By blocking the 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol, this compound inhibits the effects of angiotensin II, leading to decreased blood pressure and cardiovascular function.
Biochemical and Physiological Effects
2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol has been shown to have several biochemical and physiological effects in scientific research. In cardiovascular disease, this compound has been shown to have antihypertensive effects by decreasing blood pressure and improving cardiovascular function. In cancer research, this compound has been studied for its potential to inhibit tumor growth and metastasis by blocking the 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol, which is also involved in promoting angiogenesis and tumor cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol in lab experiments is its selective antagonism of the 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol, which allows for targeted inhibition of this receptor without affecting other signaling pathways. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol. One direction is to further explore its potential therapeutic applications in cardiovascular disease and cancer. Another direction is to investigate its mechanism of action in more detail, including its effects on downstream signaling pathways and gene expression. Additionally, future research could focus on developing more selective and potent 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol antagonists based on the structure of 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol.
Aplicaciones Científicas De Investigación
2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol has been studied for its potential therapeutic applications in various fields of research, including cardiovascular disease, hypertension, and cancer. In cardiovascular disease, this compound has been shown to have antihypertensive effects by blocking the 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol, which is involved in regulating blood pressure and cardiovascular function. In cancer research, this compound has been studied for its potential to inhibit tumor growth and metastasis by blocking the 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol, which is also involved in promoting angiogenesis and tumor cell proliferation.
Propiedades
IUPAC Name |
2-[(2-bromo-4-butoxy-5-ethoxyphenyl)methylamino]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BrNO3/c1-4-7-8-22-17-10-15(18)13(9-16(17)21-6-3)11-19-14(5-2)12-20/h9-10,14,19-20H,4-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENJSIHYUIRPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)Br)CNC(CC)CO)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4233868.png)
![N-[3-(3-formyl-1H-indol-1-yl)-2-hydroxypropyl]-N-(2-furylmethyl)-4-methylbenzenesulfonamide](/img/structure/B4233874.png)
![1-[4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B4233885.png)
![2-{4-[(cyclohexylamino)methyl]-2-iodo-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4233889.png)
![2-{[8,8-dimethyl-11-(4-morpholinyl)-7,10-dihydro-8H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B4233893.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B4233896.png)

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4233905.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4233914.png)
![ethyl 3-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4233935.png)

![2-[(methylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4233955.png)
